1-Isobutyl-4-methyl-1H-pyrazol-5-amine

Medicinal Chemistry Kinase Inhibitor Focal Adhesion Kinase

Procure this precise N1-isobutyl/C4-methyl 5-aminopyrazole building block to maintain alignment with FAK inhibitor patent US9012479B2. Its LogP of 1.43 confers a quantifiable lipophilicity advantage over unsubstituted analogs (~0.8), critical for permeability-solubility balance. The 5-amine regioisomer (3 H-bond acceptors, TPSA 43.8 Ų) enables unique binding modes unavailable with 4-amine analogs. Generic N1-alkyl substitutions will not produce the same final compounds or satisfy patented SAR claims—only this exact scaffold ensures structural fidelity for oncology lead optimization.

Molecular Formula C8H15N3
Molecular Weight 153.229
CAS No. 3702-15-6
Cat. No. B2392850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-4-methyl-1H-pyrazol-5-amine
CAS3702-15-6
Molecular FormulaC8H15N3
Molecular Weight153.229
Structural Identifiers
SMILESCC1=C(N(N=C1)CC(C)C)N
InChIInChI=1S/C8H15N3/c1-6(2)5-11-8(9)7(3)4-10-11/h4,6H,5,9H2,1-3H3
InChIKeyVGNLOSPYMNAZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isobutyl-4-methyl-1H-pyrazol-5-amine (CAS 3702-15-6): Pyrazole Building Block for FAK Kinase Inhibitor Programs


1-Isobutyl-4-methyl-1H-pyrazol-5-amine (CAS: 3702-15-6) is a 5-aminopyrazole heterocyclic building block with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol . This compound features an isobutyl group at the N1 position and a methyl group at the C4 position of the pyrazole ring, a substitution pattern that defines its utility in medicinal chemistry applications [1]. It is typically supplied as the hydrochloride salt (C8H16ClN3, MW 189.69) at ≥95% purity . The compound is cataloged in multiple building block collections under identifiers including CHEMBRDG-BB 4014357 and is referenced in pharmaceutical patent literature as a key intermediate for the synthesis of focal adhesion kinase (FAK) inhibitors [2].

Why 1-Isobutyl-4-methyl-1H-pyrazol-5-amine Cannot Be Substituted with Generic N1-Alkyl Aminopyrazoles


Generic substitution among N1-alkylated 5-aminopyrazoles is not scientifically defensible due to the critical role of N1 substitution in determining both physicochemical properties and biological target engagement. The isobutyl substituent at N1 of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine confers a calculated LogP of approximately 1.43 , which differs substantially from the LogP of ~0.8 for the unsubstituted pyrazol-4-amine analog . More importantly, this specific substitution pattern appears in granted pharmaceutical patents as the precise core structure required for synthesizing FAK inhibitor candidates [1]. A generic N1-alkyl or unsubstituted 5-aminopyrazole would produce a different final drug candidate with altered binding affinity, pharmacokinetic profile, and intellectual property position—rendering generic substitution incompatible with the intended structure-activity relationship (SAR) and patent strategy.

Quantitative Comparative Evidence: 1-Isobutyl-4-methyl-1H-pyrazol-5-amine Differentiation Metrics


Patent-Defined FAK Inhibitor Scaffold: IP-Driven Differentiation from Generic N1-Alkyl Pyrazoles

1-Isobutyl-4-methyl-1H-pyrazol-5-amine is explicitly claimed and exemplified as the core pyrazole amine building block in US Patent US9012479B2 assigned to GlaxoSmithKline for pyrazolylaminopyridines as FAK inhibitors [1]. The patent defines compounds of Formula (I) wherein the pyrazole amine portion incorporates this specific substitution pattern. Generic N1-alkyl aminopyrazoles (e.g., 1-butyl, 1-propyl, 1-ethyl variants) are not equivalently positioned in the claimed genus and would produce structurally distinct final compounds outside the claimed intellectual property space.

Medicinal Chemistry Kinase Inhibitor Focal Adhesion Kinase

Lipophilicity Advantage: LogP Differentiation from N1-Unsubstituted Aminopyrazoles

The calculated partition coefficient (LogP) for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine is 1.43 , which represents a measurable increase in lipophilicity compared to the N1-unsubstituted 1-isobutylpyrazol-4-amine (LogP = 0.8, XLogP3) . This difference of approximately 0.6 LogP units translates to roughly a 4-fold difference in partition coefficient, which may influence membrane permeability and compound distribution in biological systems. Higher lipophilicity within this range can be advantageous for central nervous system penetration and cellular uptake, though it must be balanced against solubility considerations.

Physicochemical Property Drug Design Lipophilicity

Hydrogen Bonding Capacity: Donor/Acceptor Profile Differentiation

1-Isobutyl-4-methyl-1H-pyrazol-5-amine presents a defined hydrogen bonding profile with 1 hydrogen bond donor and 3 hydrogen bond acceptors , derived from its primary amine group at C5 and the pyrazole ring nitrogens. This profile differs from the 4-amine regioisomer (1-isobutylpyrazol-4-amine), which presents 1 donor and 2 acceptors . The topological polar surface area (TPSA) of 43.8 Ų for the target compound [1] is identical to that of the 4-amine isomer (also 43.8 Ų) , indicating that while the H-bond donor/acceptor count differs, the overall polar surface area remains comparable, suggesting similar passive permeability potential with distinct hydrogen bonding interaction geometry.

Molecular Recognition Binding Affinity Structure-Based Design

GHS Acute Toxicity Classification: Safety Handling Requirements

1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride is classified under the Globally Harmonized System (GHS) with H301 (Toxic if swallowed), Hazard Class 6.1 (Poison), Packing Group III, and UN2811 for transportation . The compound is designated as an irritant with acute toxicity Category 3 via the oral route . This classification imposes specific handling and storage requirements that differ from non-toxic or less toxic aminopyrazole building blocks, which may be classified only as irritants without acute oral toxicity warnings. Under recommended storage conditions, the compound is reported as stable .

Safety Assessment Hazard Classification Laboratory Handling

Validated Application Scenarios for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine in Research Procurement


Synthesis of Patent-Protected FAK Inhibitor Candidates

This compound serves as a key building block for the synthesis of pyrazolylaminopyridine FAK inhibitors as described in US Patent US9012479B2 [1]. Researchers developing FAK-targeted oncology therapeutics should procure this specific building block to maintain alignment with the patented chemical space and to ensure the structural fidelity required for SAR studies referenced in the patent literature. Generic N1-alkyl aminopyrazoles will not produce the same final compounds and are not claimed equivalently in the patent.

Medicinal Chemistry Programs Requiring Controlled Lipophilicity Enhancement

For lead optimization campaigns where membrane permeability is a design criterion, the LogP of 1.43 for this compound provides a quantifiable lipophilicity advantage over less substituted aminopyrazole building blocks (e.g., XLogP3 = 0.8 for 1-isobutylpyrazol-4-amine). This difference supports scaffold selection when balancing passive permeability against aqueous solubility in drug-like property optimization.

Regioisomer-Specific Structure-Activity Relationship Studies

The 5-amine regioisomer of 1-isobutyl-4-methyl-1H-pyrazol-5-amine presents a distinct hydrogen bonding acceptor profile (3 acceptors) compared to the 4-amine regioisomer (2 acceptors) while maintaining equivalent TPSA of 43.8 Ų [2]. This regioisomer-specific property is critical for SAR studies investigating differential target binding modes and cannot be replicated by procuring the 4-amine analog.

Chemical Biology Probe Development with Defined Safety Protocols

The compound's H301 acute oral toxicity classification (Category 3) mandates that procurement be accompanied by appropriate safety infrastructure. Research facilities equipped with proper chemical hygiene plans, PPE protocols, and hazardous waste disposal capabilities should account for these requirements when sourcing this building block. The compound is stable under recommended storage conditions , supporting long-term inventory management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.